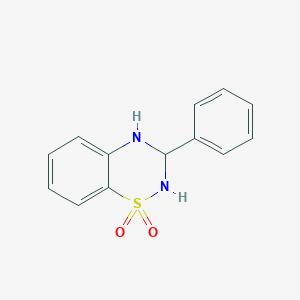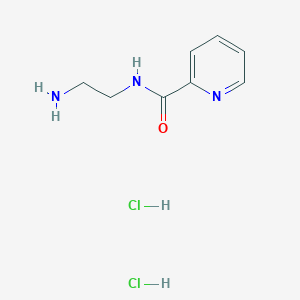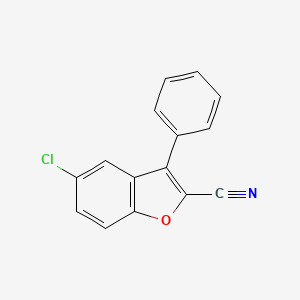
3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfonyl chlorides, followed by cyclization in the presence of a base . The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of fungicides and other agrochemicals
Wirkmechanismus
The mechanism of action of 3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide varies depending on its application:
Antimicrobial and Antiviral: Disrupts microbial cell membranes and inhibits viral replication.
Antihypertensive: Acts as a potassium channel activator, leading to vasodilation and reduced blood pressure.
Antidiabetic: Modulates insulin secretion and improves glucose uptake.
Anticancer: Induces apoptosis and inhibits cell proliferation by targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the phenyl group but shares similar pharmacological properties.
4-Ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: A derivative with enhanced activity as an AMPA receptor modulator.
Uniqueness
3-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its phenyl group, which contributes to its diverse pharmacological activities and makes it a versatile compound for various scientific research applications .
Eigenschaften
Molekularformel |
C13H12N2O2S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
3-phenyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C13H12N2O2S/c16-18(17)12-9-5-4-8-11(12)14-13(15-18)10-6-2-1-3-7-10/h1-9,13-15H |
InChI-Schlüssel |
PMMNAVXGIVYGHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one](/img/structure/B8687349.png)


![[1-(3-Methylbut-2-enyl)-1H-pyrazol-3-yl]amine](/img/structure/B8687370.png)
![3-[4-(Dimethylamino)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B8687371.png)





![5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine](/img/structure/B8687404.png)

